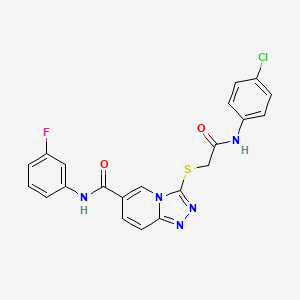
4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2,3-dimethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-cyclopropyl-1,3-thiazol-4-yl)-N-(2,3-dimethylphenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors. Kinase inhibitors are compounds that inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation.
Scientific Research Applications
Antibacterial and Anticancer Agents
Research has shown that compounds containing thiazolyl and benzamide groups, similar to the chemical structure of interest, have been synthesized and evaluated for their biological activities. For instance, analogs designed around thiazole and benzamide scaffolds have displayed promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis without cytotoxic effects on mammalian cells, indicating their potential as antibacterial agents (Palkar et al., 2017). Similarly, novel benzamide derivatives have been synthesized and shown to possess anticancer activities, suggesting their applicability in cancer research (Tiwari et al., 2017).
Carbonic Anhydrase Inhibitors
Some studies have focused on the synthesis of compounds incorporating benzamide and thiazole moieties for their inhibitory effects on carbonic anhydrases. These enzymes are crucial for various physiological processes, and inhibitors can have therapeutic applications, such as in treating glaucoma, epilepsy, and mountain sickness (Ulus et al., 2016).
Antifungal Activity
Compounds related to the structure of interest have been investigated for their antifungal properties. Variably substituted benzamides have shown low to moderate activity against fungal pathogens, highlighting the potential of such compounds in developing new antifungal agents (Saeed et al., 2008).
Corrosion Inhibition
Additionally, benzothiazole derivatives have been explored for their utility as corrosion inhibitors for steel in acidic environments. This application is vital for extending the life of metal structures and reducing economic losses due to corrosion (Hu et al., 2016).
Mechanism of Action
Target of action
Compounds containing the 1,2,4-triazole moiety are known to interact with a variety of enzymes and receptors in biological systems . They have been found to have versatile biological activities, including anticancer, antifungal, antibacterial, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Mode of action
The mode of action of 1,2,4-triazole derivatives can vary depending on the specific compound and its targets. For example, some 1,2,4-triazoloquinazoline derivatives have been found to inhibit the PCAF bromodomain, a potential therapeutic target for cancer .
Biochemical pathways
The affected pathways can also vary. For instance, inhibition of the PCAF bromodomain can affect gene expression and cellular proliferation, potentially leading to anticancer effects .
Pharmacokinetics
The ADME properties of 1,2,4-triazole derivatives can depend on their specific structures. Some derivatives have been found to have good bioavailability and favorable pharmacokinetic profiles .
Result of action
The molecular and cellular effects can include changes in enzyme activity, gene expression, and cellular proliferation, among others .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,2,4-triazole derivatives .
properties
IUPAC Name |
3-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN5O2S/c22-14-5-7-16(8-6-14)24-19(29)12-31-21-27-26-18-9-4-13(11-28(18)21)20(30)25-17-3-1-2-15(23)10-17/h1-11H,12H2,(H,24,29)(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUNPZMTIFITSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)Cl)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2410623.png)
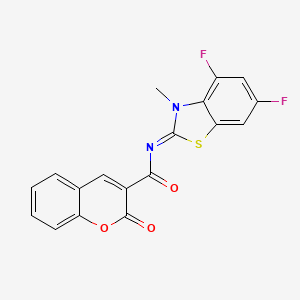
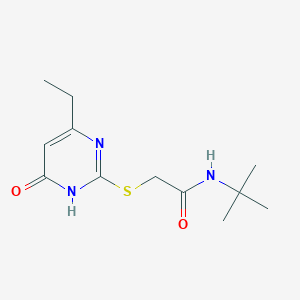
![2-(methylsulfanyl)-N-{2-[4-(piperidin-1-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2410626.png)
![N-[[1-(Thiolan-3-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2410627.png)
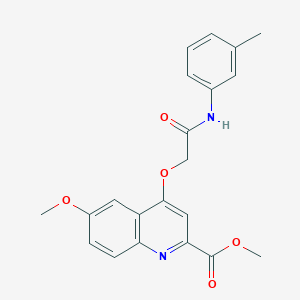
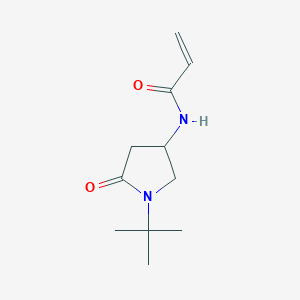
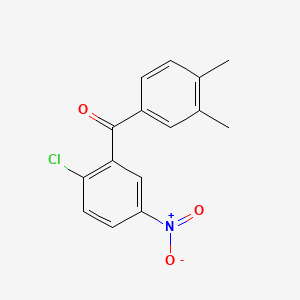
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-isopropoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2410633.png)
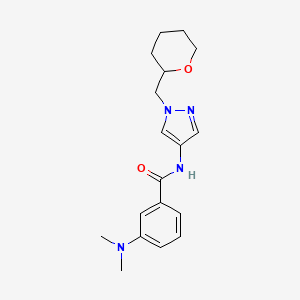
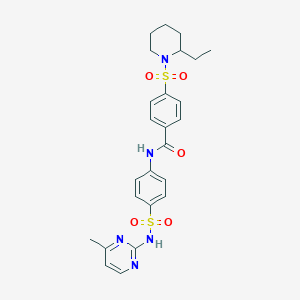

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide](/img/structure/B2410641.png)
![N-(5-methyl-3-isoxazolyl)-2-{[4-oxo-3-[(2-phenylacetyl)amino]-2(4H)-quinazolinyl]sulfanyl}acetamide](/img/structure/B2410645.png)